molecular formula C28H44O6S2 B018908 Dinonylnaphthalenedisulphonic acid CAS No. 60223-95-2

Dinonylnaphthalenedisulphonic acid

Cat. No. B018908
CAS RN: 60223-95-2
M. Wt: 540.8 g/mol
InChI Key: XWNWPUWXRCLVEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis and properties of dinonylnaphthalenedisulphonic acid have been the focus of various studies. Although the specific synthesis routes for dinonylnaphthalenedisulphonic acid are not detailed in the available literature from the search, related research indicates that it plays a significant role in extraction processes. For instance, its effectiveness in the extraction of lanthanide ions and other metals from perchloric acid solutions highlights the compound's utility in separation technologies (Otu & Westland, 1990).

Molecular Structure Analysis

Understanding the molecular structure of dinonylnaphthalenedisulphonic acid is crucial for its application in various chemical processes. The studies generally focus on its interactions and the formation of complexes with metals, which can be indicative of its structural attributes that facilitate such interactions. However, direct analysis of its molecular structure from the provided papers is limited.

Chemical Reactions and Properties

Dinonylnaphthalenedisulphonic acid exhibits interesting chemical behavior, particularly in its interaction with metal ions. Its ability to form complexes with lanthanide ions and other metals such as bismuth, aluminium, calcium, and zinc through extraction processes has been documented. The process is predominantly influenced by the entropy of complexing, suggesting that dinonylnaphthalenedisulphonic acid plays a significant role in the formation of large complex micelles (Otu & Westland, 1990).

Physical Properties Analysis

The physical properties of dinonylnaphthalenedisulphonic acid, such as its interfacial activity, have been explored to understand its behavior in extraction and ion exchange processes. The presence of modifiers like isodecanol or p-nonylphenol significantly influences its interfacial activity, which is crucial for its application in hydrometallurgy (Szymanowski et al., 1992).

Chemical Properties Analysis

The chemical properties of dinonylnaphthalenedisulphonic acid are largely defined by its ability to interact with and extract various metal ions. Its use as a liquid cation exchanger and the formation of aggregates and micelles in solution highlight its chemical versatility and functionality in separation and extraction processes (Morris, 1975).

Scientific Research Applications

Surface Chemistry

DNNSA has attracted considerable attention from surface chemists as an early example of a uniform synthetic high-molecular-weight sulfonic acid . It has been used to study the stability constants of inorganic complexes in solution .

Corrosion Inhibitor

Certain salts of DNNSA are effective oil-soluble corrosion inhibitors . This application is particularly relevant in the field of materials science and engineering.

Liquid Ion Exchange Reagent

DNNSA solutions in nonpolar organic solvents can extract metallic ions from aqueous solutions across the aqueous-organic interface . This makes DNNSA a useful liquid ion exchange reagent in the field of analytical chemistry.

Phase-Transfer Catalyst

DNNSA has been found to be an effective phase-transfer catalyst . This application is particularly relevant in the field of organic chemistry, where phase-transfer catalysis is a commonly used method to facilitate reactions between reactants in different phases.

Acid Catalyst

DNNSA has been found to be an effective acid catalyst in promoting reactions in organic media . This application is particularly relevant in the field of organic synthesis.

Dopant for Conducting Polymers

DNNSA is used as a dopant for conducting polymers . This application is particularly relevant in the field of materials science, particularly in the development of electronic devices.

Safety And Hazards

Dinonylnaphthalenedisulphonic acid is classified as a flammable liquid and vapor. It causes skin irritation and serious eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness .

Relevant Papers

The relevant papers retrieved include a chapter from Springer and a safety data sheet from MilliporeSigma . These papers provide valuable information about the synthesis, structure, and properties of Dinonylnaphthalenedisulphonic acid.

properties

IUPAC Name

4,5-di(nonyl)naphthalene-1,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O6S2/c1-3-5-7-9-11-13-15-17-23-19-20-27(36(32,33)34)26-22-25(35(29,30)31)21-24(28(23)26)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,29,30,31)(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNWPUWXRCLVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866796
Record name 4,5-Dinonylnaphthalene-1,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Naphthalenedisulfonic acid, dinonyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dinonylnaphthalenedisulphonic acid

CAS RN

60223-95-2
Record name Naphthalenedisulfonic acid, dinonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060223952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenedisulfonic acid, dinonyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dinonylnaphthalenedisulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KJ Matten, JL Parrott, AJ Bartlett, PL Gillis… - Science of The Total …, 2020 - Elsevier
… For example, production of dinonylnaphthalenedisulphonic acid is projected to be between 10 and 100 t per year according to the registration dossier submitted to the European …
Number of citations: 2 www.sciencedirect.com
J Krupčík, J Hrivňák, J Janak - Journal of Chromatographic …, 1976 - academic.oup.com
… The separation of free fatty acids by capillary gas chromatography on a mixed stationary phase (trimeric acid and dinonylnaphthalenedisulphonic acid) was described further by Kabot …
Number of citations: 29 academic.oup.com

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